

# Application Note: Analysis of Fluvalinate Residue in Honey by HPLC-DAD

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## Compound of Interest

Compound Name: Fluvalinate

Cat. No.: B1673501

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## Introduction

**Fluvalinate** is a synthetic pyrethroid acaricide used by beekeepers to control the parasitic mite *Varroa destructor*.<sup>[1]</sup> The use of **fluvalinate** can lead to the accumulation of residues in honey and other bee products, which is a concern for consumer safety.<sup>[2]</sup> Regulatory bodies in various regions have established Maximum Residue Limits (MRLs) for **fluvalinate** in honey; for instance, the MRL is 0.05 mg/kg in Europe and Switzerland.<sup>[2]</sup> This application note details a robust High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) method for the sensitive and accurate quantification of **fluvalinate** residues in honey. The method employs a straightforward liquid-liquid extraction for sample preparation, followed by reversed-phase HPLC for separation and detection.

## Experimental Protocol

### 1. Reagents and Materials

- Acetonitrile (ACN), HPLC grade
- Water, distilled or HPLC grade
- Dichloromethane (DCM)
- Isooctane
- **Fluvalinate** analytical standard

- Honey samples (control and test)
- Vortex mixer
- Centrifuge
- Syringe filters, 0.22  $\mu\text{m}$

## 2. Standard Solution Preparation

Prepare a stock solution of **fluvalinate** in acetonitrile. From the stock solution, create a series of working standard solutions by serial dilution with acetonitrile to construct a calibration curve. [2] For spiking and recovery experiments, **fluvalinate** solutions in acetonitrile at concentrations ranging from 0.0061  $\mu\text{g/mL}$  to 200  $\mu\text{g/mL}$  can be prepared.[2]

## 3. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Weigh 1 g of a honey sample into a suitable container.[2]
- Dissolve the honey in 10 mL of distilled water.[2]
- For method validation (spiking), add 1 mL of the appropriate **fluvalinate** working standard solution in acetonitrile to the dissolved honey sample.[2]
- Add a mixture of dichloromethane and isooctane (2:8, v/v) as the extraction solvent.[1][3]
- Vortex the mixture thoroughly to ensure proper mixing.[2]
- Allow the mixture to stand at room temperature until the organic and aqueous layers have separated.[2]
- Carefully collect the organic (upper) layer containing the extracted **fluvalinate**.
- Filter the collected organic extract through a 0.22  $\mu\text{m}$  syringe filter into an HPLC vial for analysis.[3]

## 4. HPLC-DAD Conditions

The analysis is performed using a reversed-phase HPLC system equipped with a diode array detector.[2]

Parameter	Condition
HPLC System	Shimadzu LC-20 Prominence or equivalent[2]
Column	Shim-pack GWS C18 (150 x 4.6 mm, 5 µm)[2]
Mobile Phase	Acetonitrile:Water (80:20, v/v)[2]
Flow Rate	1.2 mL/min[2]
Injection Volume	10 µL[2]
Column Temperature	30 °C[2]
Detection Wavelength	256 nm[2]
Run Time	Approximately 10 minutes (retention time ~6.49 min)[2]

## Method Validation and Performance

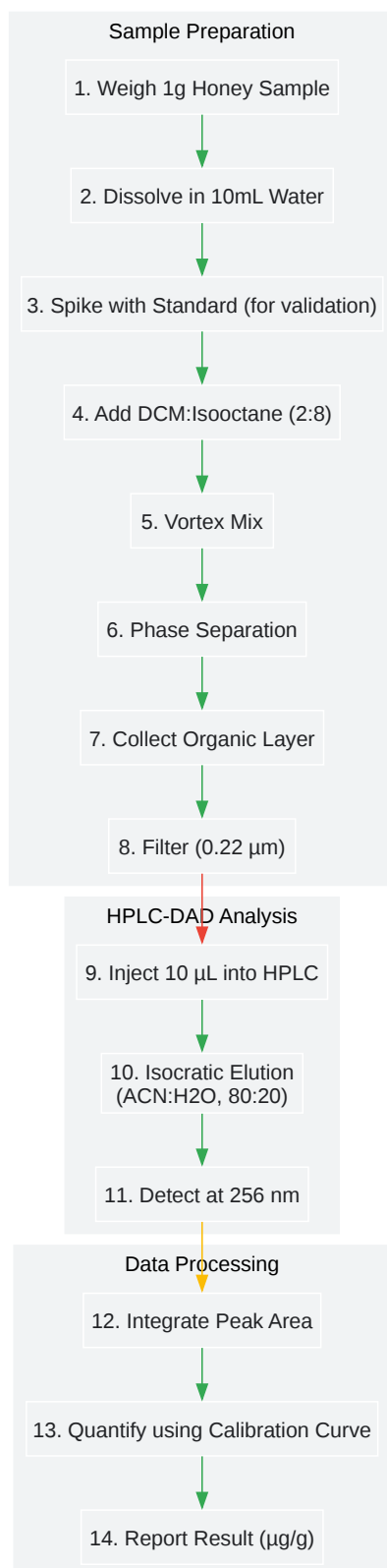
The described method has been validated for specificity, linearity, sensitivity, precision, and accuracy.[1][3]

Table 1: Summary of Method Validation Parameters for **Fluvalinate** in Honey

Parameter	Result
Linearity ( $R^2$ )	> 0.99[1][3]
Limit of Detection (LOD)	0.005 µg/g (0.005 mg/kg)[1][3]
Limit of Quantification (LOQ)	0.012 µg/g (0.012 mg/kg)[1][3]
Recovery	88.7 - 98.9%[1][3]
Precision (RSD)	< 5%[1][3]

## Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of **fluvalinate** residue in honey samples.



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## References

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- 3. researchgate.net [researchgate.net]
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